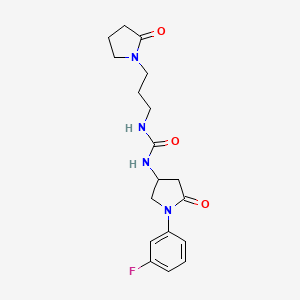

![molecular formula C19H17N3O2 B2862022 N-乙基-N-(咪唑并[1,2-a]吡啶-3-基甲基)苯并呋喃-2-甲酰胺 CAS No. 1448126-65-5](/img/structure/B2862022.png)

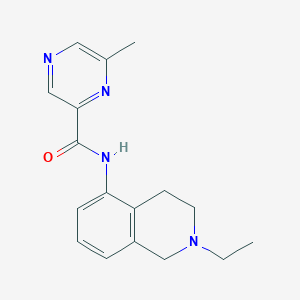

N-乙基-N-(咪唑并[1,2-a]吡啶-3-基甲基)苯并呋喃-2-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“N-ethyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)benzofuran-2-carboxamide” is a compound that belongs to the class of imidazo[1,2-a]pyridines . Imidazo[1,2-a]pyridines have attracted significant interest among the medicinal chemistry community because of their promising and diverse bioactivity, which includes antiviral, antiulcer, antibacterial, anticancer, antifungal, and antituberculosis properties .

Synthesis Analysis

Imidazo[1,2-a]pyridines can be synthesized using a solvent- and catalyst-free method. This involves the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation . The synthesis is reasonably fast, very clean, high yielding, simple workup and environmentally benign .Chemical Reactions Analysis

Imidazo[1,2-a]pyridines can undergo various chemical reactions. For instance, they can be synthesized through multicomponent reactions, condensation reactions, intramolecular cyclizations, tandem reaction, carbon–hydrogen, carbon–carbon, carbon–nitrogen bond formation .科学研究应用

抗分枝杆菌活性

研究表明咪唑并[1,2-a]吡啶衍生物在抗分枝杆菌活性中具有有效性。具体而言,咪唑并[1,2-a]吡啶-3-甲酰胺结构中经过修饰的化合物对结核分枝杆菌 (MTB) 的耐药菌株和敏感菌株表现出相当大的活性。这些研究揭示了这些化合物作为开发新的抗分枝杆菌剂的有效支架的潜力,突出了它们对 MTB H37Rv 菌株的安全性指标(Lv 等,2017)。

合成路线和生物活性

已经探索了咪唑并[1,2-a]吡啶及其衍生物的合成,重点关注它们作为抗溃疡剂的潜力。虽然并非所有合成的化合物都显示出显着的活性,但一些化合物表现出良好的细胞保护特性,表明它们在进一步的药用化学应用中的效用(Starrett 等,1989)。

化学合成与表征

已经报道了咪唑并[1,2-a]吡啶衍生物的化学合成和表征,有助于理解它们的结构性质和在各个研究领域的潜在应用。这些研究包括用于合成复杂咪唑并[1,2-a]吡啶基结构的杂氮-维蒂希反应(Deng 等,2010)。

抗结核活性

进一步的研究已经确定含有各种胺部分的 N-(2-苯氧基)乙基咪唑并[1,2-a]吡啶-3-甲酰胺作为有希望的新型抗结核药物。这些化合物对耐药和多重耐药结核分枝杆菌临床分离株均表现出优异的体外活性,突出了咪唑并[1,2-a]吡啶衍生物在结核病治疗中的治疗潜力(Li 等,2020)。

作用机制

Target of Action

Compounds with the imidazo[1,2-a]pyridine moiety have been described as cyclin-dependent kinase (cdk) inhibitors, calcium channel blockers, and gaba a receptor modulators . These targets play crucial roles in cell cycle regulation, neuronal signaling, and neurotransmission, respectively.

Mode of Action

Based on the known actions of similar compounds, it can be inferred that the compound may interact with its targets (such as cdks, calcium channels, or gaba a receptors) to modulate their activity . This could result in changes in cell cycle progression, neuronal excitability, or neurotransmitter release.

Biochemical Pathways

If the compound acts as a cdk inhibitor, it could affect cell cycle progression and potentially have anti-cancer effects . If it acts as a calcium channel blocker, it could affect neuronal signaling and have potential applications in treating neurological disorders . If it modulates GABA A receptors, it could affect neurotransmission and potentially have sedative or anxiolytic effects .

Result of Action

The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action. For example, if it inhibits CDKs, it could halt cell cycle progression and induce cell death in cancer cells . If it blocks calcium channels, it could reduce neuronal excitability . If it modulates GABA A receptors, it could enhance inhibitory neurotransmission .

属性

IUPAC Name |

N-ethyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)-1-benzofuran-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17N3O2/c1-2-21(13-15-12-20-18-9-5-6-10-22(15)18)19(23)17-11-14-7-3-4-8-16(14)24-17/h3-12H,2,13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUWHFJUPVALDAN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC1=CN=C2N1C=CC=C2)C(=O)C3=CC4=CC=CC=C4O3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![methyl 2-[8-(2,3-dimethylphenyl)-1,7-dimethyl-2,4-dioxo-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-3-yl]acetate](/img/structure/B2861944.png)

![N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]thiophene-2-sulfonamide](/img/structure/B2861949.png)

![1-((5-chlorothiophen-2-yl)sulfonyl)-N-(6-(methylthio)benzo[d]thiazol-2-yl)pyrrolidine-2-carboxamide](/img/structure/B2861953.png)

![N1-[4-bromo-2-(trifluoromethyl)phenyl]-2-chloroacetamide](/img/structure/B2861960.png)

![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-5-methyl-N-(pyridin-3-ylmethyl)isoxazole-3-carboxamide](/img/structure/B2861962.png)